2-(4-Ethoxybenzoyl)pyridine
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Overview
Description
2-(4-Ethoxybenzoyl)pyridine is a heterocyclic organic compound that belongs to the pyridine family. It has a molecular formula of C14H13NO2 and a molecular weight of 227.26 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a 4-ethoxybenzoyl group. It is widely used in scientific experiments due to its diverse properties and applicability in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethoxybenzoyl)pyridine can be achieved through several methods. One common approach involves the condensation of 4-ethoxybenzoyl chloride with pyridine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization .
Another method involves the use of a [4 + 2] cycloaddition reaction between 1-azadienes and 2-carbon π-components. This approach can be catalyzed by transition metals or proceed via a thermal pericyclic reaction .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethoxybenzoyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring and the benzoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridines and benzoyl derivatives.
Scientific Research Applications
2-(4-Ethoxybenzoyl)pyridine is used in a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Ethoxybenzoyl)pyridine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Benzoylpyridine
- 2-(4-Methoxybenzoyl)pyridine
- 2-(4-Chlorobenzoyl)pyridine
Uniqueness
2-(4-Ethoxybenzoyl)pyridine is unique due to the presence of the ethoxy group on the benzoyl moiety, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other benzoylpyridine derivatives and can lead to different properties and applications .
Properties
IUPAC Name |
(4-ethoxyphenyl)-pyridin-2-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-2-17-12-8-6-11(7-9-12)14(16)13-5-3-4-10-15-13/h3-10H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNYIMMUCLUTXQE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CC=CC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80186593 |
Source
|
Record name | Ketone, p-ethoxyphenyl 2-pyridyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80186593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32941-23-4 |
Source
|
Record name | Ketone, p-ethoxyphenyl 2-pyridyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032941234 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ketone, p-ethoxyphenyl 2-pyridyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80186593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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